Dehydro Norketamine-d4
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Overview
Description
Dehydro Norketamine-d4 is a deuterium-labeled derivative of dehydronorketamine, a minor metabolite of ketamine. It is primarily used in scientific research as a stable isotope-labeled compound. The molecular formula of this compound is C12H8D4ClNO, and it has a molecular weight of 225.75 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dehydro Norketamine-d4 is synthesized through the dehydrogenation of its precursor, norketamine. The process involves the use of deuterium to replace hydrogen atoms, resulting in a stable isotope-labeled compound. The reaction conditions typically include the use of deuterated solvents and catalysts to facilitate the dehydrogenation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the purity and stability of the compound. The production is carried out under controlled conditions to maintain the integrity of the deuterium labeling .
Chemical Reactions Analysis
Types of Reactions
Dehydro Norketamine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound back to its precursor forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various oxidation and reduction products, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dehydro Norketamine-d4 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of ketamine metabolites.
Biology: Employed in studies to understand the metabolic pathways of ketamine and its derivatives.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of depression and pain.
Industry: Utilized in the development of new pharmaceuticals and in drug testing assays.
Mechanism of Action
Dehydro Norketamine-d4 exerts its effects by acting as a negative allosteric modulator of the α7-nicotinic acetylcholine receptor. This modulation affects neurotransmission and has been hypothesized to produce rapid antidepressant effects. The compound also interacts with other molecular targets, including the NMDA receptor, although its activity at this receptor is relatively weak .
Comparison with Similar Compounds
Similar Compounds
Dehydronorketamine: The non-deuterated form of Dehydro Norketamine-d4, with similar chemical properties but without the stable isotope labeling.
Hydroxynorketamine: Another metabolite of ketamine, known for its potential antidepressant effects.
Norketamine: The primary metabolite of ketamine, which undergoes further metabolism to form this compound and other derivatives.
Uniqueness
This compound is unique due to its stable isotope labeling, which makes it particularly useful in research applications requiring precise quantification and tracking of metabolic pathways. Its deuterium labeling provides enhanced stability and allows for more accurate analytical measurements compared to its non-deuterated counterparts .
Properties
CAS No. |
1246816-68-1 |
---|---|
Molecular Formula |
C12H12ClNO |
Molecular Weight |
225.71 g/mol |
IUPAC Name |
6-amino-6-(2-chloro-3,4,5,6-tetradeuteriophenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H12ClNO/c13-10-6-2-1-5-9(10)12(14)8-4-3-7-11(12)15/h1-3,5-7H,4,8,14H2/i1D,2D,5D,6D |
InChI Key |
BXBPJMHHWPXBJL-NMRLXUNGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C2(CCC=CC2=O)N)Cl)[2H])[2H] |
Canonical SMILES |
C1CC(C(=O)C=C1)(C2=CC=CC=C2Cl)N |
Origin of Product |
United States |
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